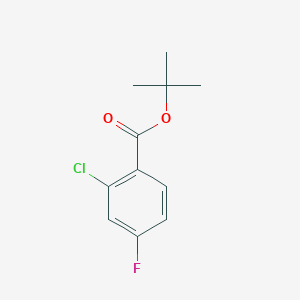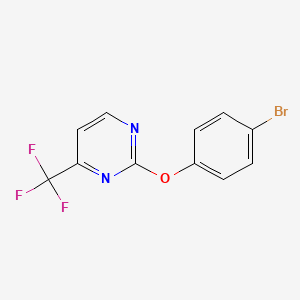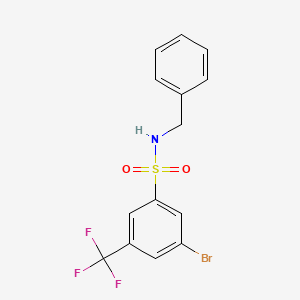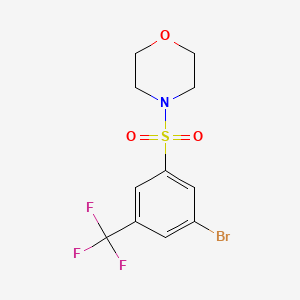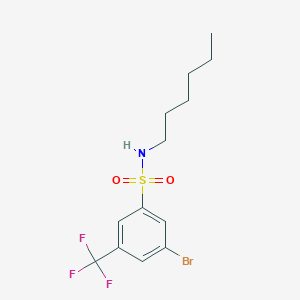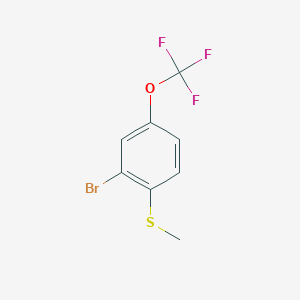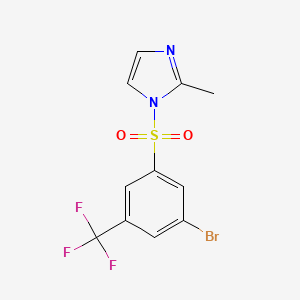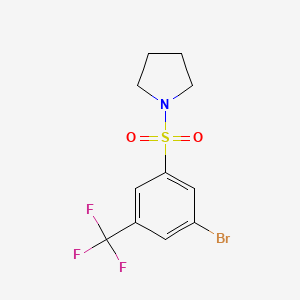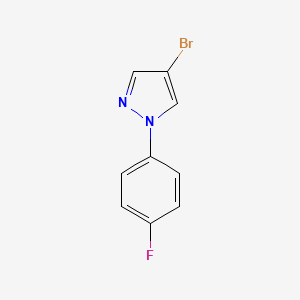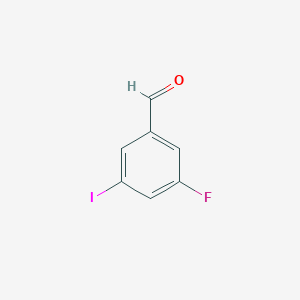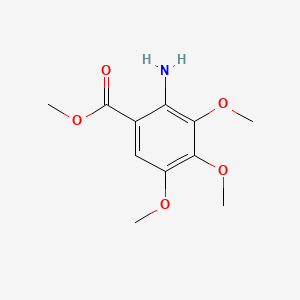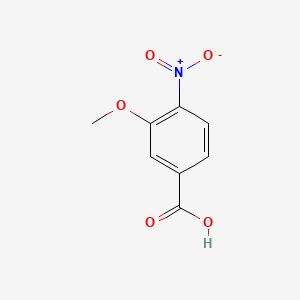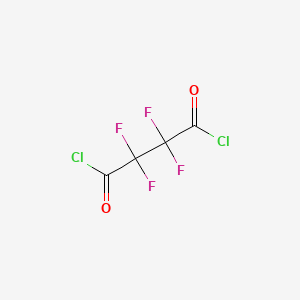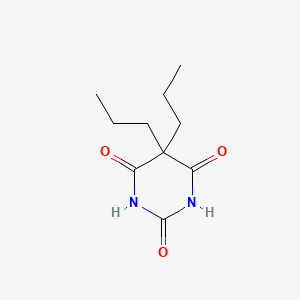
5,5-Dipropylbarbituric acid
説明
5,5-Dipropylbarbituric acid is a derivative of barbituric acid, which is a central compound in the synthesis of various barbiturate drugs. Barbiturates have historically been used as sedatives, hypnotics, and antiepileptics. However, many of these compounds, including symmetrical barbiturates like 5,5-dipropylbarbituric acid, have become obsolete in clinical practice due to the development of newer drugs with better safety profiles .
Synthesis Analysis
The synthesis of 5,5-dipropylbarbituric acid and its derivatives has been explored in several studies. One approach to synthesizing 5-alkyl/arylidenebarbituric acids involves a domino reaction catalyzed by FeCl3·6H2O using 6-aminouracils, water, and aldehydes, with water serving as both solvent and reactant . Another study describes the transformation of 5,5-dipropylbarbituric acid into valproic acid, a widely used antiepileptic medication, indicating a potential pathway for repurposing this compound .
Molecular Structure Analysis
The molecular structure of barbituric acid derivatives, including 5,5-dipropylbarbituric acid, typically features a planar barbiturate ring system. This planarity is conducive to the formation of hydrogen bonds, as observed in the crystal structures of related compounds . The spatial arrangement of substituents on the barbiturate ring can influence the stability and reactivity of these molecules .
Chemical Reactions Analysis
Barbituric acid derivatives are known for their reactivity, particularly at the exocyclic double bond. For instance, 5-arylidene derivatives of barbituric acids can undergo addition reactions with Grignard reagents and react with diazomethane to form cyclopropane compounds . The reactivity of these compounds can be further modified by introducing different substituents, as demonstrated by the synthesis of various 5-arylidene thiobarbituric acids and their metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,5-dipropylbarbituric acid derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as stability, hydrogen bonding capacity, and thermal behavior. For example, spiro nucleosides containing the barbituric acid moiety exhibit enhanced hydrogen bonding capacity and stability against ring opening . The thermal properties and stability of metal complexes of 5-arylidene thiobarbituric acids have been characterized using various analytical techniques, providing insights into their potential applications .
科学的研究の応用
Synthesis of Valproate
5,5-Dipropylbarbituric acid has been utilized as a starting material in the synthesis of valproic acid, a modern and widely-used therapeutic agent. This synthesis is part of practical courses in medicinal chemistry, highlighting the compound's relevance in educational settings as well (Farsa & Brka, 2014).
Hydrogen-Bonded Crystalline Tapes
Research has been conducted on the robustness of secondary and tertiary architecture of hydrogen-bonded crystalline tapes using compounds like 5,5-dibromobarbituric acid and melamine.barbituric acid. These studies explore the potential of intertape interactions for designing crystalline architecture (Zerkowski, MacDonald, & Whitesides, 1994).
Applications in Various Fields
5,5-Dipropylbarbituric acid, as a part of the broader category of 5,5-disubstituted barbituric acids, has been explored for its applications in various fields. These include industrial uses as dyes, pigments, photosensitizers, and thermosensitive materials, showcasing the versatility of this compound beyond its initial medical applications (Sans & Chozas, 1988).
Platinum(II) Complexes
5,5-Dipropylbarbituric acid has been used in the synthesis and study of platinum(II) complexes. These studies provide insights into the molecular structures and properties of these complexes, relevant for various chemical and industrial applications (Fawcett, Henderson, Kemmitt, Russell, & Upreti, 1996).
Chlorosulfonation Studies
Chlorosulfonation of compounds like 5,5-diphenylhydantoin and 5-arylidenbarbituric acids, which are structurally related to 5,5-dipropylbarbituric acid, has been investigated. This research contributes to understanding the chemical reactions and potential applications of such compounds (Cremlyn, Bassin, Ahmed, Hastings, Hunt, & Mattu, 1992).
特性
IUPAC Name |
5,5-dipropyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOUWKSZRXJXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176700 | |
| Record name | Propylbarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dipropylbarbituric acid | |
CAS RN |
2217-08-5 | |
| Record name | 5,5-Dipropyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylbarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylbarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dipropylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DCP1473WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



